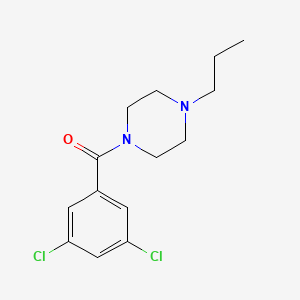![molecular formula C17H23NO4 B4726607 methyl 1-[(3,4-dimethylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B4726607.png)
methyl 1-[(3,4-dimethylphenoxy)acetyl]-4-piperidinecarboxylate
説明
Methyl 1-[(3,4-dimethylphenoxy)acetyl]-4-piperidinecarboxylate, also known as DMPP, is a chemical compound that has been extensively studied in scientific research. This compound has shown potential for use in various fields, including medicinal chemistry, neuroscience, and agriculture.
科学的研究の応用
Methyl 1-[(3,4-dimethylphenoxy)acetyl]-4-piperidinecarboxylate has been studied for its potential use in various fields of scientific research. In medicinal chemistry, this compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain medications. In neuroscience, this compound has been shown to modulate the activity of nicotinic acetylcholine receptors, which are involved in various cognitive processes. In agriculture, this compound has been studied for its potential use as a nitrification inhibitor, which can help reduce the amount of nitrogen lost from fertilizers.
作用機序
Methyl 1-[(3,4-dimethylphenoxy)acetyl]-4-piperidinecarboxylate's mechanism of action is not fully understood, but it is known to modulate the activity of nicotinic acetylcholine receptors. These receptors are involved in various cognitive processes, including learning and memory. This compound has been shown to enhance the activity of these receptors, leading to improved cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In medicinal chemistry, this compound has been shown to have anti-inflammatory and analgesic properties, which can help reduce pain and inflammation. In neuroscience, this compound has been shown to improve cognitive function by enhancing the activity of nicotinic acetylcholine receptors. In agriculture, this compound has been shown to reduce the amount of nitrogen lost from fertilizers, which can help improve crop yields.
実験室実験の利点と制限
Methyl 1-[(3,4-dimethylphenoxy)acetyl]-4-piperidinecarboxylate has a number of advantages and limitations for lab experiments. One advantage is that it has been extensively studied and has a well-understood mechanism of action. This makes it a useful tool for studying the activity of nicotinic acetylcholine receptors and their role in cognitive processes. However, one limitation is that this compound can be difficult to synthesize, which can make it expensive and time-consuming to use in lab experiments.
将来の方向性
There are a number of future directions for research on methyl 1-[(3,4-dimethylphenoxy)acetyl]-4-piperidinecarboxylate. In medicinal chemistry, future research could focus on developing new pain medications based on this compound's anti-inflammatory and analgesic properties. In neuroscience, future research could focus on understanding the role of nicotinic acetylcholine receptors in various cognitive processes and developing new treatments for cognitive disorders. In agriculture, future research could focus on improving the efficiency of fertilizers and reducing their environmental impact by using nitrification inhibitors like this compound. Overall, this compound has shown great potential for use in various fields of scientific research and is an exciting area for future research.
特性
IUPAC Name |
methyl 1-[2-(3,4-dimethylphenoxy)acetyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-12-4-5-15(10-13(12)2)22-11-16(19)18-8-6-14(7-9-18)17(20)21-3/h4-5,10,14H,6-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWFMWXVBJVCHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)N2CCC(CC2)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-2-methylquinoline](/img/structure/B4726529.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-methyl-3-furamide](/img/structure/B4726539.png)
![2-[5-({2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4726547.png)
![N'-[2-(1H-indol-1-yl)acetyl]propanohydrazide](/img/structure/B4726550.png)
![N~2~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(methylsulfonyl)-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B4726557.png)
![N-phenyl-2-[2-(tetrahydro-2-furanyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B4726569.png)
![2-[(4-benzyl-1-piperazinyl)carbonyl]-7-[chloro(difluoro)methyl]-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4726572.png)
![8-[(1-phenyl-1H-tetrazol-5-yl)methoxy]quinoline](/img/structure/B4726577.png)
![2-[(4-chloro-3-nitrobenzoyl)amino]-N-(2-furylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4726583.png)
![ethyl 4-{[(2-methoxyethyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B4726597.png)
![4-{3-[(2-fluorobenzyl)oxy]benzylidene}-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4726615.png)
![[(3-acetyl-1-butyl-5,6,7-trichloro-2-methyl-1H-indol-4-yl)oxy]acetic acid](/img/structure/B4726621.png)
![methyl 3-[2-(diethylamino)-2-oxoethyl]-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4726630.png)